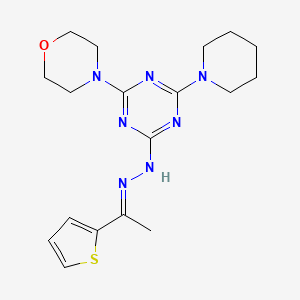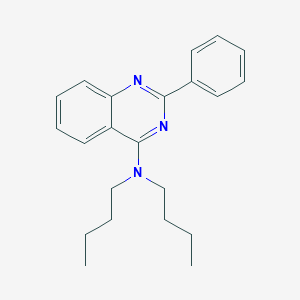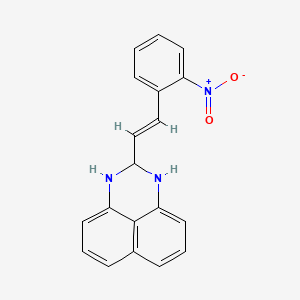
(1E)-1-thien-2-ylethanone (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(MORPHOLIN-4-YL)-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate nitrile or amidine precursors under acidic or basic conditions.
Introduction of the Morpholine and Piperidine Groups: The morpholine and piperidine groups can be introduced via nucleophilic substitution reactions using suitable halogenated intermediates.
Attachment of the Thiophene and Hydrazine Moieties: The thiophene and hydrazine moieties can be attached through condensation reactions with aldehydes or ketones, followed by hydrazone formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLIN-4-YL)-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The morpholine and piperidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated intermediates and suitable nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted morpholine and piperidine derivatives.
Scientific Research Applications
2-(MORPHOLIN-4-YL)-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(MORPHOLIN-4-YL)-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-(MORPHOLIN-4-YL)-4-(PIPERIDIN-1-YL)-6-(PHENYL)-1,3,5-TRIAZINE: Similar structure but with a phenyl group instead of the thiophene and hydrazine moieties.
2-(MORPHOLIN-4-YL)-4-(PIPERIDIN-1-YL)-6-(METHYL)-1,3,5-TRIAZINE: Similar structure but with a methyl group instead of the thiophene and hydrazine moieties.
Uniqueness
The uniqueness of 2-(MORPHOLIN-4-YL)-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene and hydrazine moieties, in particular, allows for unique interactions and reactivity compared to other triazine derivatives.
Properties
Molecular Formula |
C18H25N7OS |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-morpholin-4-yl-6-piperidin-1-yl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H25N7OS/c1-14(15-6-5-13-27-15)22-23-16-19-17(24-7-3-2-4-8-24)21-18(20-16)25-9-11-26-12-10-25/h5-6,13H,2-4,7-12H2,1H3,(H,19,20,21,23)/b22-14+ |
InChI Key |
DHJLKKATMMVILO-HYARGMPZSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCOCC2)N3CCCCC3)/C4=CC=CS4 |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCCCC3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-5-({3-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11677392.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11677404.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677422.png)
![6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11677429.png)
![3-butoxy-N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11677445.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677453.png)
![(5E)-3-cyclohexyl-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677457.png)
![5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677464.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677475.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11677481.png)
![(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677489.png)
![(2Z)-N-(4-chlorophenyl)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677497.png)
